2-(1-Naphthyloxy)-1-cyclohexanone
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Overview
Description
2-(1-Naphthyloxy)-1-cyclohexanone: is an organic compound that features a naphthyl group attached to a cyclohexanone moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyloxy)-1-cyclohexanone typically involves the reaction of 1-naphthol with cyclohexanone under specific conditions. One common method is the use of phase transfer catalysts to facilitate the reaction between 1-naphthol and cyclohexanone . The reaction is usually carried out at elevated temperatures, around 70°C, using tetra-n-butyl ammonium bromide (TBAB) as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyloxy)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of 2-(1-Naphthyloxy)-1-cyclohexanol.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
2-(1-Naphthyloxy)-1-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyloxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The naphthyl group may facilitate interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can influence the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthyloxy)-2,3-epoxypropane: Similar structure with an epoxide group instead of a ketone.
2-(4-Chloro-1-naphthyloxy)methylphenylboronic acid: Contains a boronic acid group and a chlorinated naphthyl group.
Uniqueness
2-(1-Naphthyloxy)-1-cyclohexanone is unique due to its specific combination of a naphthyl ether and a cyclohexanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73825-62-4 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-naphthalen-1-yloxycyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,11,16H,3-4,9-10H2 |
InChI Key |
XXGVNKBVPMFYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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